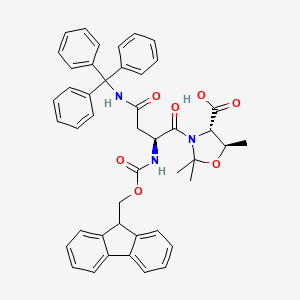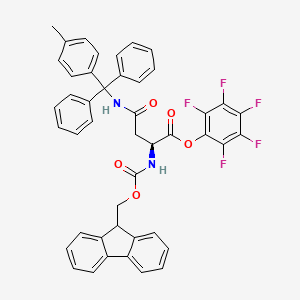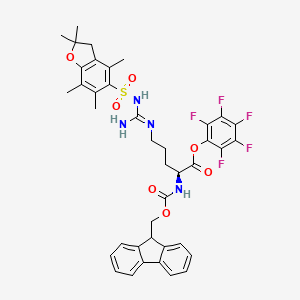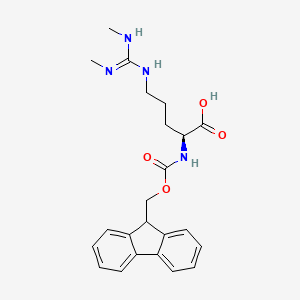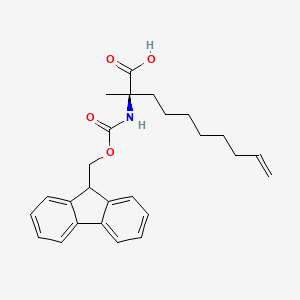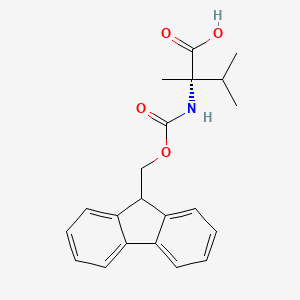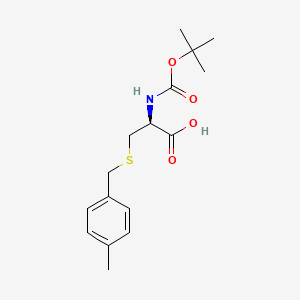
Boc-D-Cys(pMeBzl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-D-Cys(pMeBzl)-OL” is a compound with the molecular formula C16H25NO3S . It is also known by its IUPAC name, tert-butyl N-[(2S)-1-hydroxy-3-[(4-methylphenyl)methylsulfanyl]propan-2-yl]carbamate . The compound has a molecular weight of 311.4 g/mol .
Synthesis Analysis
While specific synthesis methods for “Boc-D-Cys(pMeBzl)-OL” were not found in the search results, it is known that Boc-D-Cys reagents have been used for the derivatization of amino acids .
Molecular Structure Analysis
The compound has a complex structure that includes a tert-butyl group, a carbamate group, and a sulfanyl group attached to a 4-methylbenzyl group . The InChI string for the compound is InChI=1S/C16H25NO3S/c1-12-5-7-13 (8-6-12)10-21-11-14 (9-18)17-15 (19)20-16 (2,3)4/h5-8,14,18H,9-11H2,1-4H3, (H,17,19)/t14-/m0/s1 .
Chemical Reactions Analysis
“Boc-D-Cys(pMeBzl)-OL” has been used in the derivatization of amino acids for high-performance liquid chromatographic (HPLC) analysis . The compound reacts with amino acids to form derivatives that can be separated and analyzed using HPLC .
Physical And Chemical Properties Analysis
“Boc-D-Cys(pMeBzl)-OL” has several computed properties. It has a molecular weight of 311.4 g/mol, an XLogP3-AA value of 2.8, two hydrogen bond donors, four hydrogen bond acceptors, and eight rotatable bonds . Its exact mass and monoisotopic mass are both 311.15551483 g/mol . The compound has a topological polar surface area of 83.9 Ų .
Applications De Recherche Scientifique
Peptide Synthesis
“Boc-D-Cys(pMeBzl)-OH” is a type of protected amino acid, which is commonly used in peptide synthesis . The Boc group (tert-butyloxycarbonyl) is used to protect the amino group, while the pMeBzl group (para-methylbenzyl) is used to protect the thiol group of the cysteine residue. This allows for selective reactions to occur at other sites in the peptide without affecting these functional groups .
Protein Science
The use of protecting groups like those in “Boc-D-Cys(pMeBzl)-OH” has enabled a vast array of peptide and protein chemistry over the last several decades . Sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
Drug Development
Protected amino acids like “Boc-D-Cys(pMeBzl)-OH” are often used in the development of new pharmaceuticals . They can be used to create a wide variety of peptides, which can have therapeutic effects. For example, they might be used to create a peptide that can bind to a specific receptor in the body, triggering a therapeutic response .
Research and Laboratory Use
“Boc-D-Cys(pMeBzl)-OH” is a laboratory product for research use only . It is used in various research settings, including universities, pharmaceutical companies, and other scientific institutions .
Organic Synthesis
“Boc-D-Cys(pMeBzl)-OH” can also be used in organic synthesis . The Boc group is easily removed under acidic conditions, making it useful in the synthesis of complex organic molecules .
Bioconjugation
“Boc-D-Cys(pMeBzl)-OH” can be used in bioconjugation, a process that involves attaching a small molecule, biomolecule, or other entity to a biomolecule of interest . This can be useful in a variety of applications, including drug delivery, imaging, and the creation of biosensors .
Orientations Futures
The future directions for “Boc-D-Cys(pMeBzl)-OL” are not specified in the search results. However, given its use in the derivatization of amino acids for HPLC analysis , it may find further applications in analytical chemistry and biochemistry.
Propriétés
IUPAC Name |
(2S)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVVZWSABRKAL-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Cys(pMeBzl)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

